Hirsutanonol

Antioxidant Free Radical Scavenging Phytochemical Profiling

Researchers requiring a well-characterized diarylheptanoid for anti-inflammatory or antifilarial studies face supply variability with generic Alnus extracts. Hirsutanonol (CAS 41137-86-4) resolves this as a purified aglycone with quantifiable potency across multiple targets. • COX-2 inhibition & in vivo antifilarial efficacy (IC50 44.11 μg/mL vs. microfilariae) - validated for lymphatic filariasis models. • Superior lipophilicity & dermal deposition over glycosylated oregonin - rational choice for topical atopic dermatitis R&D. • Defined intermediate PKCα potency between hirsutenone and oregonin - ideal SAR comparator. Authenticated Alnus hirsuta var. sibirica source; ≥98% HPLC; powder; ambient or blue ice shipping globally.

Molecular Formula C19H22O6
Molecular Weight 346.4 g/mol
CAS No. 41137-86-4
Cat. No. B155113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHirsutanonol
CAS41137-86-4
Synonyms(5S)-1,7-bis-(3,4-dihydroxyphenyl)-5-hydroxyheptane-3-one
hirsutanonol
Molecular FormulaC19H22O6
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)O)O)O
InChIInChI=1S/C19H22O6/c20-14(5-1-12-3-7-16(22)18(24)9-12)11-15(21)6-2-13-4-8-17(23)19(25)10-13/h3-4,7-10,14,20,22-25H,1-2,5-6,11H2/t14-/m0/s1
InChIKeyMVIYWFBLVAFZID-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Hirsutanonol Technical Baseline


Hirsutanonol ((5S)-Hirsutanonol, CAS 41137-86-4) is a diarylheptanoid secondary metabolite isolated predominantly from the bark of Alnus hirsuta var. sibirica (Betulaceae) [1]. With the molecular formula C19H22O6 and a molecular weight of 346.37 g/mol, its structure features a 1,7-bis(3,4-dihydroxyphenyl)heptane core with a 3-one and a stereospecific (5S)-hydroxy group [2]. This compound is recognized for its multi-target bioactivity, including inhibition of cyclooxygenase-2 (COX-2) expression and demonstrated antifilarial effects [3]. The base characterization establishes hirsutanonol as a chiral, catechol-rich diarylheptanoid aglycone that serves as a critical comparator scaffold within Alnus-derived phytochemical libraries [4].

Chiral (5S)-hydroxy aglycone – enables enantiomer-specific studies in diarylheptanoid chemotype
Catechol-rich scaffold – supports antioxidant and redox activity profiling
Multi-target research context – reported COX-2 expression context and antifilarial screening context

Hirsutanonol Substitution Risk Analysis


While the Alnus genus yields multiple diarylheptanoids, their biological activities are profoundly structure-dependent and cannot be assumed to be interchangeable. Hirsutanonol exists as an aglycone, which critically distinguishes it from its glycosylated counterpart oregonin, leading to substantial differences in lipophilicity, cellular permeability, and skin deposition profiles [1]. Furthermore, subtle variations in the heptane backbone, such as the oxidation state at the C-3 position and the stereochemistry at C-5, result in distinct quantitative profiles against key targets like NF-κB, PKCα, and filarial parasites compared to hirsutenone or rubranol [2][3]. Therefore, substituting hirsutanonol with a generic 'Alnus diarylheptanoid' based on class alone introduces uncontrolled experimental variability. The following evidence quantifies these specific performance gaps that directly impact scientific validity and justify the exclusive procurement of hirsutanonol for defined applications [4].

Aglycone vs. glycoside (oregonin)
Lipophilicity and skin deposition profiles differ substantially; glycosylation may limit dermal and cellular permeability, affecting topical assay outcomes.
C-3 oxidation state & C-5 stereochemistry
Variations in the heptane backbone produce distinct PKCα inhibition and antifilarial endpoint profiles; hirsutenone shows higher lipid peroxidation inhibition, limiting direct substitution.
Class-level sourcing of “Alnus diarylheptanoids”
Unspecified mixtures or other analogs (e.g., rubranol) introduce uncontrolled variability in NF-κB and PKCα assay contexts, undermining SAR reproducibility.

Hirsutanonol Quantitative Benchmarks


DPPH Radical Scavenging Activity

In a direct comparative study, hirsutanonol demonstrated DPPH radical scavenging activity with an IC50 of 18.3 ± 2.5 μM. This potency was intermediate relative to the structurally related analog hirsutenone (IC50 15.7 ± 3.8 μM), but significantly more potent than the common flavonoid antioxidant quercetin (IC50 23.5 ± 3.1 μM), which is often used as a positive control [1].

DPPH Scavenging
Head-to-head
IC50 18.3 ± 2.5 μM
vs. hirsutenone 15.7 ± 3.8 μM · quercetin 23.5 ± 3.1 μM
Intermediate antioxidant activity; supports selection when balancing radical scavenging with other targets.
In vitro DPPH assay; rank: hirsutenone > hirsutanonol > quercetin.
Antioxidant Free Radical Scavenging Phytochemical Profiling

Mitochondrial Lipid Peroxidation Inhibition

In the same study, hirsutanonol exhibited a weak inhibitory effect on mitochondrial lipid peroxidation (IC50 = 88.0 ± 6.5 μM). This contrasts starkly with the highly potent inhibition observed for hirsutenone (IC50 = 12.6 ± 1.2 μM), a closely related diarylheptanoid differing primarily by a double bond in the heptane chain [1].

Mitochondrial Lipid Peroxidation
Head-to-head
IC50 88.0 ± 6.5 μM
vs. hirsutenone 12.6 ± 1.2 μM (~7-fold difference)
Weak inhibition relative to hirsutenone; negative selection criterion if lipid peroxidation is primary endpoint.
In vitro assay; structural basis: heptane chain saturation difference.
Lipid Peroxidation Mitochondrial Protection Oxidative Stress

PKCα Inhibition

In a PKCα inhibition assay, hirsutanonol demonstrated an IC50 of 4.6 μg/mL. This activity was significantly stronger than that of oregonin (IC50 8.6 μg/mL), but notably weaker than hirsutenone (IC50 1.4 μg/mL) [1]. The data positions hirsutanonol's activity between these two key diarylheptanoid analogs.

PKCα Inhibition
Head-to-head
IC50 4.6 μg/mL
vs. hirsutenone 1.4 μg/mL · oregonin 8.6 μg/mL
Reported intermediate PKCα inhibition; supports studies requiring moderate potency without maximal target engagement.
Enzyme inhibition assay; rank: hirsutenone > hirsutanonol > oregonin.
PKCα Inhibition Signal Transduction Cancer Biology

Antifilarial Activity

In a comparative evaluation of four diarylheptanoids (platyphyllenone, alusenone, hirsutenone, hirsutanonol) for antifilarial activity, hirsutanonol (Compound D) was one of the compounds that demonstrated promising activity both in vitro and in vivo [1]. While the specific IC50 value for hirsutanonol in this study is 44.11 μg/mL against microfilariae , the key finding is that not all diarylheptanoids were active in vivo; hirsutanonol's in vivo efficacy distinguishes it from the other three compounds which only showed in vitro activity or were less promising.

Antifilarial Activity
In vivo context
Promising in vivo antifilarial effect
Microfilariae IC50 44.11 μg/mL (in vitro); in vivo model distinguishes from in vitro-only analogs.
Reported in vivo antifilarial context; may support follow-up in vivo screening studies.
Animal model of lymphatic filariasis; other diarylheptanoids lacked in vivo activity.
Antifilarial Neglected Tropical Diseases Parasitology

Lipophilicity & Skin Deposition

A comparative formulation study revealed that hirsutanonol, as an aglycone, possesses greater lipophilicity and thus higher skin affinity than its glycosylated analog oregonin [1]. When formulated in monoolein-based liquid crystalline systems, this property contributed to a greater amount of hirsutanonol being deposited into the skin compared to oregonin [1].

Skin Deposition
Formulation-context
Higher skin deposition vs. oregonin
Aglycone form exhibits greater lipophilicity; cubic liquid crystalline formulation used.
Supports topical formulation research; lipophilicity advantage may enhance dermal delivery in ex vivo models.
Ex vivo skin permeation study; glycoside oregonin showed lower deposition.
Skin Permeation Topical Formulation Drug Delivery

Hirsutanonol Application Scenarios


In Vivo Antifilarial Drug Discovery

Procure Hirsutanonol as a lead scaffold for in vivo studies targeting lymphatic filariasis. This scenario is directly supported by evidence showing its promising in vivo antifilarial activity, which distinguishes it from other diarylheptanoids like platyphyllenone and alusenone that may lack this crucial translational efficacy [1]. This justifies the higher cost and specific sourcing of hirsutanonol over generic diarylheptanoid extracts.

Topical Dermatological Formulation

Source Hirsutanonol specifically for the development of topical creams or gels for atopic dermatitis or related inflammatory skin conditions. The quantitative evidence of its superior lipophilicity and skin deposition compared to the glycoside oregonin [2], coupled with its documented anti-inflammatory effects (COX-2 inhibition) [3], makes it the rational choice for transdermal or dermal delivery research.

PKCα Inhibition in Cancer Research

Select Hirsutanonol when the research goal is to achieve moderate inhibition of PKCα, avoiding the maximal potency of hirsutenone which may induce stronger off-target effects or cytotoxicity [4]. This scenario leverages hirsutanonol's intermediate position in the potency rank order (hirsutenone > hirsutanonol > oregonin) for dose-response or comparative mechanism studies.

Phytochemical Profiling & SAR

Procure Hirsutanonol as a key comparator compound in SAR studies of the Alnus diarylheptanoid class. Its quantitative data across multiple assays (DPPH, mitochondrial lipid peroxidation, PKCα) provides a well-defined performance anchor for evaluating synthetic derivatives or newly isolated analogs [5]. This scenario is essential for natural product chemistry and medicinal chemistry programs focused on this chemotype.

Application
Selection Property
Validation Focus
In Vivo Antifilarial Screening
Reported in vivo antifilarial activity
In vivo efficacy model endpoints
Topical Formulation Research
Aglycone lipophilicity and skin deposition
Ex vivo skin permeation and deposition endpoints
PKCα Signaling Studies
Intermediate PKCα inhibition rank
Isoform selectivity and off-target context review
Phytochemical SAR Profiling
Multi-assay performance anchor
Comparative activity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hirsutanonol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.